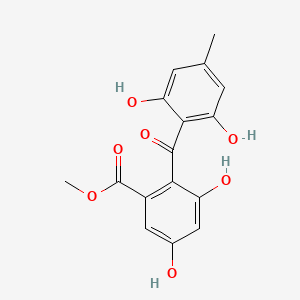

Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate

Description

Properties

CAS No. |

57459-06-0 |

|---|---|

Molecular Formula |

C16H14O7 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate |

InChI |

InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(21)13-9(16(22)23-2)5-8(17)6-12(13)20/h3-6,17-20H,1-2H3 |

InChI Key |

GIJDACMRFIMBET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)O)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Demethylsulochrin typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The compound can be extracted and purified from the fungal culture using various chromatographic techniques .

Industrial Production Methods

Industrial production of 3-O-Demethylsulochrin is not widely documented, but it generally follows similar principles to those used in laboratory synthesis. Large-scale fermentation processes using optimized fungal strains can be employed to produce the compound in significant quantities. The extraction and purification processes are then scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-O-Demethylsulochrin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of 3-O-Demethylsulochrin .

Scientific Research Applications

3-O-Demethylsulochrin has several applications in scientific research:

Chemistry: It is used as a model compound for studying oxidation and reduction reactions.

Biology: The compound’s biological activity is of interest, particularly its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-O-Demethylsulochrin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins. These interactions can lead to the inhibition of microbial growth or the modulation of oxidative stress pathways .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared to three primary analogues:

Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate Structural Difference: Methoxy (-OCH₃) groups at positions 3 and 5 instead of hydroxyl (-OH). Molecular Weight: Reported to share the same molecular weight as the target compound, though this is chemically inconsistent due to the mass difference between -OH and -OCH₃ groups. This discrepancy may arise from analytical limitations or isomeric considerations .

Methyl 3,5-Dihydroxybenzoate Structural Difference: Lacks the 2-(2,6-dihydroxy-4-methylbenzoyl) substituent. Physical Properties: Melting point 164–166°C, significantly lower than the target compound’s inferred higher melting point due to increased hydrogen bonding in the latter .

Alkoxy-Substituted Benzoate Derivatives (e.g., 3,4- or 3,5-alkoxy variants)

- Structural Difference : Variable alkoxy chain lengths (C1–C10) and substitution patterns (3,4- vs. 3,5-positions).

- Synthetic Accessibility : Synthesized via ether formation with alkyl bromides, a method adaptable to the target compound’s benzoyl group introduction .

- Functional Implications : Longer alkoxy chains increase lipophilicity, whereas positional isomers (e.g., 3,4- vs. 3,5-substitution) alter electronic distribution and hydrogen-bonding networks .

Structural and Functional Comparison Table

*Note: The reported identical molecular weight between the target compound and its dimethoxy analogue is chemically inconsistent. This may reflect isomeric configurations or analytical ambiguities in mass spectrometry .

Implications of Structural Differences

- Hydroxyl vs. Methoxy Groups : The hydroxyl-rich structure of the target compound enhances hydrogen-bonding capacity, favoring antioxidant activity through radical scavenging. Methoxy analogues, while more lipophilic, are less reactive in redox processes .

- Benzoyl Group Addition : The 2-(2,6-dihydroxy-4-methylbenzoyl) moiety introduces steric bulk, which may improve binding specificity to biological targets like AChE but reduce aqueous solubility .

- Substitution Patterns : Positional isomerism (e.g., 3,5- vs. 3,4-substitution) alters electronic properties and intermolecular interactions, impacting crystallization behavior and melting points .

Q & A

Q. What are the primary synthetic routes for Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate?

- Methodological Answer : Synthesis typically involves multi-step esterification and coupling reactions. For example:

- Step 1 : Activation of carboxylic acid groups (e.g., via oxalyl chloride) to form reactive intermediates.

- Step 2 : Nucleophilic substitution or coupling with phenolic hydroxyl groups under basic conditions (e.g., using DIPEA as a base).

- Step 3 : Purification via column chromatography (e.g., MeOH/DCM gradients) or precipitation with LP (low-polarity solvents) .

- Key Considerations : Protect labile hydroxyl groups during synthesis to avoid side reactions.

Q. How is the compound structurally characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns and hydroxyl group positions. For example, aromatic protons in the 6.5–7.5 ppm range and hydroxyl protons as broad singlets (~10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 346.0767 for [M–H]⁻) validates molecular weight and fragmentation patterns .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches .

Q. What are the basic biological assays used to study its activity?

- Methodological Answer :

- Antioxidant Assays : DPPH radical scavenging or FRAP assays to measure redox potential. Compare activity to known standards like ascorbic acid .

- Enzyme Inhibition : Use spectrophotometric assays (e.g., acetylcholinesterase inhibition) with substrate analogs like acetylthiocholine iodide. IC₅₀ values are calculated via dose-response curves .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., MS/MS or NMR) be resolved for this compound?

- Methodological Answer :

- Comparative Spectral Libraries : Use GNPS (Global Natural Products Social Molecular Networking) to match MS/MS fragmentation patterns with known analogs (e.g., cosine similarity scores >0.7 indicate structural congruence) .

- Isotopic Labeling : Introduce -labeled precursors to clarify ambiguous NMR signals.

- Computational Modeling : DFT (Density Functional Theory) simulations predict chemical shifts and validate experimental data .

Q. What strategies optimize catalytic hydrogenation of this compound’s ester groups?

- Methodological Answer :

- Catalyst Selection : Cu-Zn-Al catalysts at 100–150°C under H₂ pressure (5–10 bar) selectively reduce ester groups to hydroxyls without over-reducing aromatic rings .

- Solvent Systems : Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance catalyst-substrate interactions.

- Kinetic Monitoring : Track reaction progress via TLC or in situ FT-IR to halt at the desired reduction stage .

Q. How does the compound interact with enzymes like decarboxylases?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with target enzymes (e.g., GRDC) to identify binding motifs (e.g., hydrogen bonds between hydroxyl groups and Arg229/Asp287 residues) .

- Mutagenesis Studies : Introduce point mutations (e.g., Asn234Ala) to disrupt binding and quantify activity loss via stopped-flow kinetics .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.